2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide
Description
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-isobutylacetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at the 3-position and an acetamide moiety linked to an isobutyl group. Its molecular formula is C₉H₁₆N₅O, with a molar mass of 210.26 g/mol. The compound belongs to a class of triazole derivatives known for their biological relevance, particularly in agrochemical and pharmaceutical applications.
The 1,2,4-triazole scaffold is widely studied due to its structural versatility, enabling interactions with enzymes and receptors. In this compound, the acetamide side chain and isobutyl group likely influence solubility, bioavailability, and target specificity.
Properties
Molecular Formula |
C8H15N5O |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C8H15N5O/c1-6(2)3-10-7(14)4-13-5-11-8(9)12-13/h5-6H,3-4H2,1-2H3,(H2,9,12)(H,10,14) |
InChI Key |
PFUDDUGASYCNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with isobutylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and yields. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, substituted triazoles, and various amine derivatives.
Scientific Research Applications
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with nucleic acids, affecting gene expression and protein synthesis. The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(sec-butyl)acetamide
β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine
- Molecular Formula : C₅H₉N₅O₂
- Role: A metabolite of the herbicide 3-amino-1,2,4-triazole. Unlike the target compound, this derivative incorporates an amino acid backbone, enhancing its role in plant biochemistry .
Fluconazole
- Molecular Formula : C₁₃H₁₂F₂N₆O
- Key Feature : A triazole antifungal agent. While structurally distinct, it shares the 1,2,4-triazole pharmacophore, highlighting the scaffold’s importance in antifungal activity .
Pharmacological and Agrochemical Relevance
| Compound | Biological Activity | Application Sector | Key Structural Features |
|---|---|---|---|
| Target Compound | Potential antifungal/agrochemical activity* | Pharmaceuticals | Isobutyl-acetamide side chain |
| 2-(3-Amino...-N-(sec-butyl)acetamide | Unknown (structural analogue) | Research intermediates | sec-butyl group |
| β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine | Herbicide metabolite | Agrochemicals | Amino acid backbone |
| Fluconazole | Antifungal | Pharmaceuticals | Difluorophenyl-triazole core |
Physicochemical Properties
- Solubility: The isobutyl group likely reduces water solubility compared to polar derivatives like β-(3-amino-1,2,4-triazol-1-yl)-L-alanine.
- Stability : Triazole rings are generally stable under physiological conditions, but the acetamide linkage may confer susceptibility to enzymatic hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
